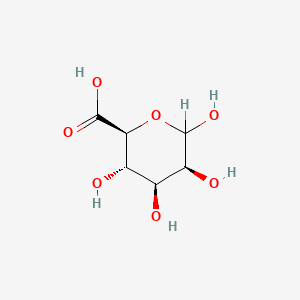
Mannuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
D-マンヌロン酸: は、マンノースから誘導されたウロン酸モノサッカライドです。褐藻類に多く含まれる多糖であるアルギン酸の主要な構成成分です。 この化合物は、一部の細菌の莢膜多糖にも組み込まれています 。D-マンヌロン酸は、その独特の化学的性質により、さまざまな生物学的および産業的プロセスにおいて重要な役割を果たしています。
準備方法
合成経路と反応条件
D-マンヌロン酸は、D-マンノースの酸化によって合成できます。このプロセスは、通常、硝酸または臭素水などの強力な酸化剤を使用します。反応条件は、マンノースの一次アルコール基をカルボン酸基に選択的に酸化してD-マンヌロン酸を形成するために、慎重に制御する必要があります。
工業的生産方法
D-マンヌロン酸の工業的生産は、アルギン酸の一部として存在する褐藻類からの抽出を伴うことがよくあります。抽出プロセスには、次の手順が含まれます。
収穫と乾燥: 褐藻類を収穫して乾燥し、水分量を減らします。
抽出: 乾燥した藻類をアルカリ性溶液で処理してアルギン酸を抽出します。
精製: アルギン酸は、沈殿と濾過の過程を経て精製されます。
化学反応の分析
反応の種類
D-マンヌロン酸は、次のものを含むさまざまな化学反応を起こします。
酸化: さらなる酸化により、D-マンヌロン酸を他のウロン酸に変換できます。
還元: 還元反応により、D-マンヌロン酸をD-マンノースに戻すことができます。
置換: 置換反応はヒドロキシル基で起こり、エステルまたはエーテルの形成につながります。
一般的な試薬と条件
酸化剤: 硝酸、臭素水。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: アシルクロリド、アルキルハライド。
主要な生成物
酸化: 他のウロン酸を生成します。
還元: D-マンノースを生成します。
置換: D-マンヌロン酸のエステルまたはエーテルを生成します。
科学的研究の応用
Tissue Engineering
Mannuronic acid is instrumental in the development of hydrogels for tissue engineering. A study demonstrated that high this compound content in alginate enhances the production of proteoglycans by human meniscal fibrochondrocytes in a three-dimensional hydrogel environment. This indicates its potential for improving cartilage repair strategies . The encapsulation of these cells in this compound-rich alginate spheres maintained their viability and promoted significant proteoglycan synthesis over time, suggesting a promising avenue for regenerative medicine.
Drug Delivery Systems
This compound plays a crucial role in formulating drug delivery systems. Its biocompatibility and ability to form gels make it an ideal candidate for controlled release applications. Research has shown that alginate-based systems can be tailored for targeted delivery, particularly in cancer therapy . The ability to modify the physicochemical properties of this compound-containing polymers allows for enhanced drug stability and release profiles.
Anti-inflammatory Properties
This compound has been studied as a novel non-steroidal anti-inflammatory drug (NSAID). A clinical trial involving patients with rheumatoid arthritis showed that β-d-mannuronic acid (M2000) significantly reduced inflammatory markers and modulated gene expression related to immune response . The results indicated that M2000 could effectively manage chronic inflammation, showcasing its therapeutic potential.
Immunomodulatory Effects
In addition to its anti-inflammatory properties, this compound exhibits immunomodulatory effects. A study highlighted its ability to upregulate suppressor of cytokine signaling genes while downregulating pro-inflammatory microRNAs in rheumatoid arthritis patients . This dual action positions this compound as a candidate for treating autoimmune disorders.
Comparative Data Table
The following table summarizes key findings from studies on the applications of this compound:
Case Study 1: Cartilage Repair
In a controlled study, alginate spheres containing high this compound were implanted into meniscal defects in vitro. The spheres maintained proximity to the meniscal tissue and promoted cell proliferation and proteoglycan synthesis, indicating their potential for clinical applications in cartilage repair .
Case Study 2: Rheumatoid Arthritis Treatment
A clinical trial with 12 patients demonstrated that M2000 not only improved clinical symptoms but also altered gene expression related to inflammation and immunity. The results suggest that this compound-based therapies could provide a new approach to managing chronic inflammatory diseases .
作用機序
D-マンヌロン酸がその効果を発揮する機序には、特定の分子標的と経路との相互作用が含まれます。細菌系では、莢膜多糖の構造的完全性に寄与し、免疫回避を助けます。薬物送達では、生体適合性により、治療剤をカプセル化し、制御された方法で放出できるハイドロゲルを形成できます。
類似化合物の比較
類似化合物
L-グルロン酸: アルギン酸のもう1つの構成要素で、ヒドロキシル基の配置が異なります。
グルクロン酸: グルコースから誘導された類似のウロン酸。
ガラクトロン酸: ガラクトースから誘導され、ペクチンに多く含まれます。
独自性
D-マンヌロン酸は、その特定の配置とアルギン酸の構造における役割により、ユニークです。 陸上植物に多く含まれるグルクロン酸やガラクトロン酸とは異なり、D-マンヌロン酸は主に海藻に含まれており、独特の特性と用途があります .
類似化合物との比較
Similar Compounds
L-Guluronic Acid: Another component of alginic acid, differing in the configuration of the hydroxyl groups.
Glucuronic Acid: A similar uronic acid derived from glucose.
Galacturonic Acid: Derived from galactose, commonly found in pectin.
Uniqueness
D-Mannuronic Acid is unique due to its specific configuration and its role in the structure of alginic acid. Unlike glucuronic and galacturonic acids, which are more commonly found in terrestrial plants, D-Mannuronic Acid is predominantly found in marine algae, giving it distinct properties and applications .
特性
CAS番号 |
6906-37-2 |
|---|---|
分子式 |
C6H10O7 |
分子量 |
194.14 g/mol |
IUPAC名 |
(2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6?/m0/s1 |
InChIキー |
AEMOLEFTQBMNLQ-VANFPWTGSA-N |
SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
異性体SMILES |
[C@@H]1([C@@H]([C@H](OC([C@H]1O)O)C(=O)O)O)O |
正規SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
eta-D-mannuronic acid M2000 mannuronic acid mannuronic acid mannuronic acid, (beta-D)-isomer mannuronic acid, (D)-isomer mannuronic acid, (L)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















